molecular formula C21H22N6O B12034993 (6Z)-6-{(2E)-[4-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

(6Z)-6-{(2E)-[4-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B12034993
M. Wt: 374.4 g/mol
InChI Key: FBWCOWKDGGIXKK-HYARGMPZSA-N
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Description

The compound (6Z)-6-{(2E)-[4-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazolo[3,4-a]phthalazine core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{(2E)-[4-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolo[3,4-a]phthalazine core, followed by the introduction of the pentyloxybenzylidene and hydrazinylidene groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{(2E)-[4-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may lead to the formation of corresponding oxides or hydroxylated derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-6-{(2E)-[4-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential use as a therapeutic agent. Its unique structure and biological activities make it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (6Z)-6-{(2E)-[4-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-{(2E)-[4-(methoxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine
  • (6Z)-6-{(2E)-[4-(ethoxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine
  • (6Z)-6-{(2E)-[4-(butoxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

Uniqueness

The uniqueness of (6Z)-6-{(2E)-[4-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-(4-pentoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C21H22N6O/c1-2-3-6-13-28-17-11-9-16(10-12-17)14-22-24-20-18-7-4-5-8-19(18)21-25-23-15-27(21)26-20/h4-5,7-12,14-15H,2-3,6,13H2,1H3,(H,24,26)/b22-14+

InChI Key

FBWCOWKDGGIXKK-HYARGMPZSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NNC2=NN3C=NN=C3C4=CC=CC=C42

Origin of Product

United States

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